2-(3-Bromophenylthio)-3-pyridinol
Description
2-(3-Bromophenylthio)-3-pyridinol is a substituted pyridinol derivative featuring a bromophenylthio group at the 2-position of the pyridine ring. Pyridinol derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric properties .
Properties
CAS No. |
263390-44-9 |
|---|---|
Molecular Formula |
C11H8BrNOS |
Molecular Weight |
282.16 g/mol |
IUPAC Name |
2-(3-bromophenyl)sulfanylpyridin-3-ol |
InChI |
InChI=1S/C11H8BrNOS/c12-8-3-1-4-9(7-8)15-11-10(14)5-2-6-13-11/h1-7,14H |
InChI Key |
AFOSMKFBXINHNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SC2=C(C=CC=N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical parameters of 2-(3-Bromophenylthio)-3-pyridinol with structurally related compounds:
*Estimated based on substituent contributions.
Key Observations :
- Electronic Effects: The bromophenylthio group is electron-withdrawing, which may reduce the electron density of the pyridine ring compared to electron-donating groups like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂). This could influence reactivity in electrophilic substitution reactions .
- Lipophilicity: The bromine atom and aromatic thioether in 2-(3-Bromophenylthio)-3-pyridinol likely increase lipophilicity, enhancing membrane permeability compared to polar analogs like 2-(4-Methoxyphenyl)-3-pyridinol .
Reactivity Differences :
- Oxidation: The methylthio group in 2-(Methylthio)-3-pyridinol can oxidize to sulfoxide or sulfone derivatives, whereas the bromophenylthio group may resist oxidation due to steric hindrance .
- Bioconversion: Alkenyl-substituted pyridinols undergo epoxidation or N-oxidation in enzymatic systems ; the bulky bromophenylthio group in 2-(3-Bromophenylthio)-3-pyridinol may hinder such transformations.
Research Findings and Gaps
- Antioxidant Performance: Methoxy and dimethylamino groups enhance antioxidant activity , but the bromophenylthio group’s impact remains unstudied.
- Synthetic Challenges : Low-temperature reactions are critical for preserving the bromophenylthio group’s integrity, as seen in analogous syntheses .
- Ecotoxicity : Brominated compounds may pose ecological risks, necessitating further study .
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